Pivampicillin probenate

Catalog No.
S576510
CAS No.
42190-91-0
M.F
C35H48N4O10S2
M. Wt
748.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivampicillin probenate

CAS Number

42190-91-0

Product Name

Pivampicillin probenate

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-(dipropylsulfamoyl)benzoic acid

Molecular Formula

C35H48N4O10S2

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C22H29N3O6S.C13H19NO4S/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);5-8H,3-4,9-10H2,1-2H3,(H,15,16)/t13-,14-,15+,18-;/m1./s1

InChI Key

LKZFWYIOFQDUMO-GLCLSGQWSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Synonyms

MK 356, pivampicillin probenate

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Isomeric SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C

Description

Pivampicillin Probenate is the probenate salt form of pivampicillin, a semisynthetic, orally active pivalate ester of ampenicillin with antibacterial activity. Upon absorption, pivampicillin is hydrolyzed into its active form ampicillin by esterases. Ampicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.

Pivampicillin probenate is a compound formed from the combination of pivampicillin, a prodrug of ampicillin, and probenecid, a uricosuric agent. The chemical structure of pivampicillin probenate combines the pharmacological properties of both components, enhancing the efficacy of ampicillin while providing additional benefits related to uric acid management. Pivampicillin itself is known for its improved oral bioavailability due to its lipophilic nature compared to ampicillin, making it effective against various bacterial infections .

Pivampicillin probenate undergoes hydrolysis in the body, where it is converted into its active form, ampicillin, through the action of non-specific esterases. This conversion releases pivalic acid and formaldehyde as byproducts. The mechanism of action for ampicillin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to bactericidal effects against susceptible organisms .

Probenecid plays a role in inhibiting renal tubular secretion of various organic anions and can enhance the plasma levels of certain antibiotics by reducing their renal clearance. This interaction is particularly significant for penicillins, including ampicillin, as it can increase their therapeutic effectiveness by prolonging their half-life in circulation .

The biological activity of pivampicillin probenate is primarily attributed to its components. Pivampicillin exhibits broad-spectrum antibacterial activity against Gram-positive and some Gram-negative bacteria through its active metabolite, ampicillin. Its mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining bacterial integrity and viability .

Probenecid's biological activity centers around its ability to inhibit urate reabsorption in the kidneys, promoting uricosuria (increased uric acid excretion). This property makes it beneficial in managing conditions like gout and hyperuricemia. The combination of these two drugs may also provide synergistic effects in treating infections while managing uric acid levels .

The synthesis of pivampicillin probenate typically involves the esterification of pivampicillin with probenecid. The process can be summarized as follows:

  • Preparation of Pivampicillin: Pivampicillin is synthesized from ampicillin through esterification with pivalic acid.
  • Esterification with Probenecid: The active hydroxyl group on probenecid reacts with the carboxylic acid group on pivampicillin, forming pivampicillin probenate.
  • Purification: The resulting compound is purified through crystallization or chromatography techniques.

This method ensures that both pharmacologically active components are retained in the final product, maximizing therapeutic potential .

Pivampicillin probenate has several applications in medicine:

  • Antibiotic Therapy: It is used to treat various bacterial infections due to the antibacterial properties of ampicillin.
  • Uric Acid Management: Probenecid’s ability to enhance uric acid excretion makes this compound useful in managing gout and related conditions.
  • Pharmacokinetic Enhancement: By combining these two drugs, pivampicillin probenate may improve the pharmacokinetic profile of ampicillin, leading to better clinical outcomes in patients requiring antibiotic therapy alongside uric acid management .

Studies have shown that pivampicillin probenate can interact with other medications due to the actions of both pivampicillin and probenecid. Probenecid inhibits the renal tubular secretion of various drugs, potentially increasing their plasma concentrations. This interaction can be beneficial for enhancing the efficacy of certain antibiotics but may also lead to increased toxicity if not monitored carefully.

Additionally, because pivampicillin releases pivalic acid upon metabolism, there are considerations regarding carnitine depletion when used long-term alongside other medications that may affect carnitine levels .

Several compounds share structural or functional similarities with pivampicillin probenate. Here are some notable examples:

Compound NameDescriptionUnique Features
AmpicillinA widely used penicillin antibioticDirectly inhibits bacterial cell wall synthesis
ProbenecidUricosuric agent used primarily for gout treatmentInhibits renal excretion of organic anions
PivmecillinamA derivative of mecillinam with similar antibacterial propertiesEffective against Gram-negative bacteria
Cefditoren pivoxilA cephalosporin antibiotic that also releases pivalic acidSimilar mechanism affecting carnitine levels

Pivampicillin probenate stands out due to its dual action as both an antibiotic and a uricosuric agent, making it unique compared to other compounds that typically serve a single purpose .

UNII

M3MYK6R22U

Other CAS

42190-91-0

Wikipedia

Pivampicillin probenate

Dates

Modify: 2024-02-18

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